N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a phenyl group, along with a carboxamide functional group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide is a complex compound with potential biological activity. It’s important to note that the compound’s structure suggests it may interact with multiple receptors, which is a common characteristic of bioactive aromatic compounds .
Mode of Action
Based on its structural similarity to other bioactive compounds, it can be hypothesized that it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to affect a variety of biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of a compound .
Result of Action
Given its potential biological activity, it can be hypothesized that it may have a significant impact on cellular processes .
Action Environment
It’s important to note that environmental factors can significantly impact the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: Industrial production of N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and chlorophenyl rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Halogenated derivatives of the phenyl and chlorophenyl rings.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex piperazine derivatives.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Studied for its interactions with various enzymes and proteins.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory, antiviral, and anticancer agent .
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the formulation of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Shares the chlorophenyl group and carboxamide functionality but differs in the presence of a pyridine ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a chlorophenyl group and a sulfonamide moiety, with a thiadiazole ring.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamide: Features a chlorophenyl group and an oxadiazole ring, with nitroheteroaryl substituents.
Uniqueness: N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of a piperazine ring with a chlorophenyl and phenyl group, along with a carboxamide functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZVMASYWVHKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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